molecular formula C10H11NOS B8656689 Cyclopentanol, 1-(2-thiazolylethynyl)-

Cyclopentanol, 1-(2-thiazolylethynyl)-

Cat. No.: B8656689
M. Wt: 193.27 g/mol
InChI Key: DQQAAZZTJYMHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanol, 1-(2-thiazolylethynyl)- is a compound that features a cyclopentanol moiety attached to a thiazole ring via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanol, 1-(2-thiazolylethynyl)- typically involves the reaction of cyclopentanol with a thiazole derivative. One common method involves the use of a palladium-catalyzed coupling reaction between a thiazole-2-yl acetylene and cyclopentanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Cyclopentanol, 1-(2-thiazolylethynyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentanol, 1-(2-thiazolylethynyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-(2-thiazolylethynyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can facilitate the compound’s binding to active sites, enhancing its biological effects. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Cyclopentanol, 1-(2-thiazolylethynyl)- is unique due to its combination of a cyclopentanol moiety, a thiazole ring, and an ethynyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-[2-(1,3-thiazol-2-yl)ethynyl]cyclopentan-1-ol

InChI

InChI=1S/C10H11NOS/c12-10(4-1-2-5-10)6-3-9-11-7-8-13-9/h7-8,12H,1-2,4-5H2

InChI Key

DQQAAZZTJYMHOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#CC2=NC=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-1,3-thiazole (3.1 g, 19 mmol) and CuI (360 mg, 1.9 mmol) were combined in DME (30 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (13 mL, 94 mmol) and PdCl2(PPh3)2 (660 mg, 0.94 mmol) were added and 1-ethynycyclopentanol (2.5 g, 23 mmol) was added dropwise. The reaction was heated at 50° C. for 16 h at which time GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite.™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane, 6:1 then 3:1 hexane:ethyl acetate to afford 1-(1,3-thiazol-2-ylethynyl)cyclopentanol (2.3 g, 52% yield) as a yellow powder. 1H NMR (CDCl3, 300 MHz) Δ7.80 (d, J=3 Hz, 1H), 7.65 (d, J=3 Hz, 1H), 2.04-1.73 (m, 10.8H). MS (EI ionization) 193 (M+).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
660 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
360 mg
Type
catalyst
Reaction Step Five

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